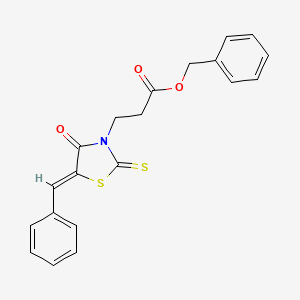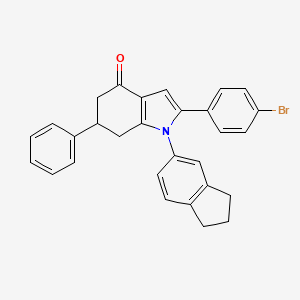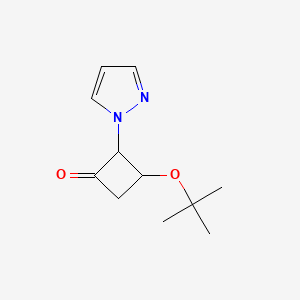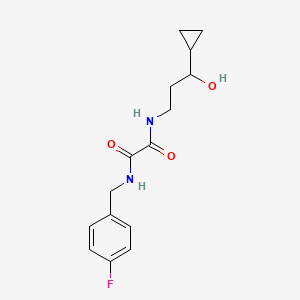
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. This molecule has gained attention in the scientific community due to its potential use in cancer therapy. In
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide involves the reaction of 3-cyclopropyl-3-hydroxypropylamine with 4-fluorobenzyl oxalyl chloride in the presence of a base to form the desired product.
Starting Materials
3-cyclopropyl-3-hydroxypropylamine, 4-fluorobenzyl oxalyl chloride, Base (e.g. triethylamine)
Reaction
Step 1: Dissolve 3-cyclopropyl-3-hydroxypropylamine in a suitable solvent (e.g. dichloromethane)., Step 2: Add a base (e.g. triethylamine) to the solution and stir., Step 3: Slowly add 4-fluorobenzyl oxalyl chloride to the solution while stirring., Step 4: Continue stirring the reaction mixture for several hours at room temperature., Step 5: Quench the reaction by adding water to the mixture., Step 6: Extract the product with a suitable organic solvent (e.g. ethyl acetate)., Step 7: Purify the product by column chromatography or recrystallization.
作用機序
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide targets RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of transcription factors. This leads to the inhibition of ribosomal RNA synthesis, which in turn disrupts ribosome biogenesis. This disruption ultimately leads to cell death.
生化学的および生理学的効果
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide has been found to have several biochemical and physiological effects. It has been shown to induce DNA damage and activate the DNA damage response pathway. It has also been found to induce apoptosis and autophagy in cancer cells.
実験室実験の利点と制限
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has also been found to be effective against a variety of cancer types. However, there are also limitations to using N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide in lab experiments. It has been found to have off-target effects, which can lead to unintended consequences. It also has a short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for the study of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide. One area of research is the identification of biomarkers that can predict the response to N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide. Another area of research is the development of combination therapies that can enhance the efficacy of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide. Finally, there is a need for further research into the long-term effects of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide, particularly in terms of its potential for inducing DNA damage and promoting the development of drug resistance.
Conclusion
In conclusion, N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide is a small molecule inhibitor that has gained attention in the scientific community for its potential use in cancer therapy. Its mechanism of action involves the inhibition of RNA polymerase I transcription, which disrupts ribosome biogenesis and ultimately leads to cell death. While there are advantages to using N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide in lab experiments, there are also limitations and areas for further research. Overall, N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide represents a promising avenue for the development of new cancer therapies.
科学的研究の応用
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide has been extensively studied for its potential use in cancer therapy. It has been found to be effective against a variety of cancer types, including breast, ovarian, and pancreatic cancer. N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide works by inhibiting RNA polymerase I transcription, which is essential for the production of ribosomal RNA. This leads to the disruption of ribosome biogenesis and ultimately, cell death.
特性
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-N'-[(4-fluorophenyl)methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O3/c16-12-5-1-10(2-6-12)9-18-15(21)14(20)17-8-7-13(19)11-3-4-11/h1-2,5-6,11,13,19H,3-4,7-9H2,(H,17,20)(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLNPMFTQWJAIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)C(=O)NCC2=CC=C(C=C2)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

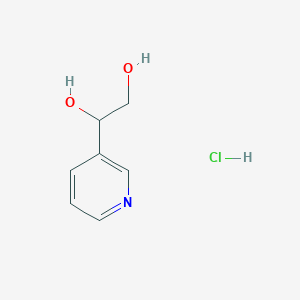
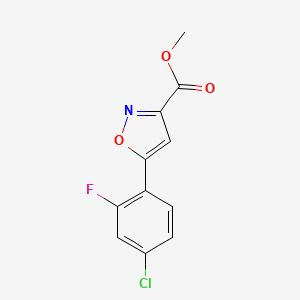
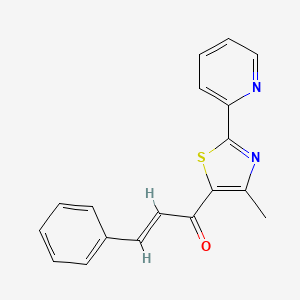
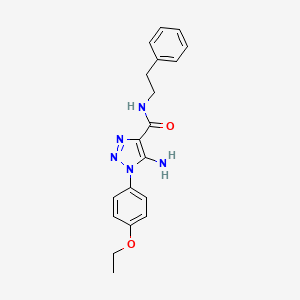
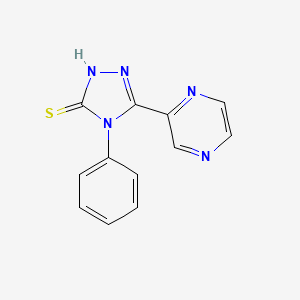
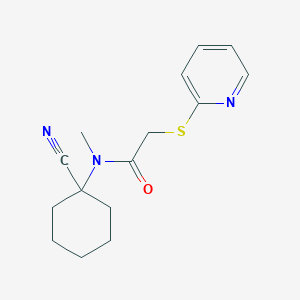
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,4-dimethoxybenzamide](/img/structure/B2389591.png)
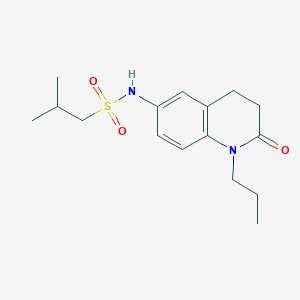
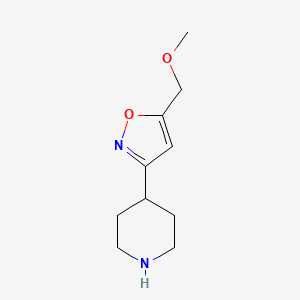
![5-[(2-Phenylethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B2389596.png)
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2389597.png)
